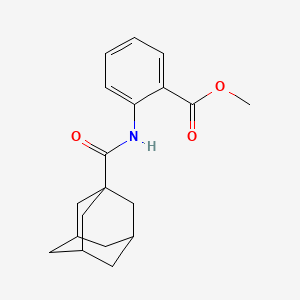

methyl 2-(adamantane-1-amido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(adamantane-1-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-23-17(21)15-4-2-3-5-16(15)20-18(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDPAZRYBJXHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Solid State Characterization of Methyl 2 Adamantane 1 Amido Benzoate

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental to determining the molecular structure of a compound. Each method provides unique information about the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for mapping the carbon-hydrogen framework of a molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl 2-(adamantane-1-amido)benzoate, one would expect to see distinct signals for the protons on the adamantane (B196018) cage, the benzoate (B1203000) ring, the methyl ester group, and the amide N-H proton. The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.

¹³C NMR would reveal the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts would be expected for the carbonyl carbons of the amide and ester groups, the carbons of the adamantane cage, and the aromatic carbons of the benzoate ring.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, but it must be emphasized that this is a theoretical representation and not based on experimental data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~1.7-2.1 | Adamantane-H | ~28-40 | Adamantane-CH/CH₂ |

| ~3.9 | -OCH₃ | ~52 | -OCH₃ |

| ~7.0-8.5 | Aromatic-H | ~115-140 | Aromatic-C |

| ~9.0-10.0 | N-H | ~165 | C=O (Amide) |

| ~168 | C=O (Ester) |

This table is for illustrative purposes only and does not represent experimentally determined data.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₈H₂₁NO₃). Fragmentation would likely involve cleavage of the amide and ester bonds, as well as fragmentation of the adamantane cage.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of bonds. Key expected vibrational frequencies would include:

N-H stretching of the amide group.

C=O stretching for both the amide and ester carbonyl groups.

C-H stretching for the adamantane and aromatic moieties.

C-N stretching of the amide.

C-O stretching of the ester.

Aromatic C=C stretching .

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1650-1690 |

| C=O Stretch (Ester) | 1715-1735 |

| C=C Stretch (Aromatic) | 1450-1600 |

This table is a general representation of expected values and is not based on experimental data for the specific compound.

X-ray Crystallographic Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

To perform an X-ray crystallographic analysis, a suitable single crystal of the compound is required. The diffraction pattern of this crystal would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.

Analysis of Molecular Conformation in the Solid State

The crystallographic data would reveal the precise conformation of the molecule, including the relative orientations of the adamantane cage and the benzoate ring. It would also show how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms.

Energetic Characterization of Molecular Dimers and Packing

The energetic characterization of crystal packing provides insight into the stability of the solid-state structure. The CLP–Pixel method (Coulomb-London-Pauli) is a computational approach used to calculate lattice energies and the interaction energies of specific molecular pairs (dimers) within the crystal. This method partitions the total interaction energy into its constituent physical components: electrostatic, polarization, dispersion, and repulsion.

This analysis identifies the most significant molecular dimers that form the primary building blocks of the crystal structure and quantifies the forces holding them together. As no crystallographic data for this compound is available, a CLP-Pixel calculation could not be performed. An example of how such energy data would be presented is shown in the table below.

Table 2: Example Format for CLP-Pixel Interaction Energy Analysis

| Dimer | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

|---|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

(E_ele = Electrostatic, E_pol = Polarization, E_dis = Dispersion, E_rep = Repulsion, E_tot = Total Energy)

Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored to show different properties of the closest intermolecular contacts.

The generation of a Hirshfeld surface and its corresponding 2D-fingerprint plot is entirely dependent on the availability of a solved crystal structure. Since no such structure has been reported for this compound, this analysis cannot be presented.

Computational and Theoretical Investigations of Methyl 2 Adamantane 1 Amido Benzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations, performed at various levels of theory, offer a fundamental understanding of the molecular system.

Density Functional Theory (DFT) is a robust method for predicting the equilibrium geometry and vibrational frequencies of molecules. Geometry optimization seeks the lowest energy conformation of the molecule by calculating forces on the atoms and iteratively adjusting their positions until a stationary point on the potential energy surface is found.

Vibrational analysis calculates the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. For this molecule, characteristic vibrational modes would include the N-H stretching frequency, which is expected to be red-shifted due to the intramolecular hydrogen bonding, as well as the amide I (primarily C=O stretch) and ester C=O stretch bands.

Table 1: Predicted Geometrical Parameters for Methyl 2-(adamantane-1-amido)benzoate from DFT Calculations Illustrative data based on typical values for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | Amide C=O | 1.245 |

| Bond Length (Å) | Amide C-N | 1.360 |

| Bond Length (Å) | Ester C=O | 1.220 |

| Bond Length (Å) | N-H | 1.015 |

| Bond Length (Å) | H···O (H-Bond) | 1.950 |

| Bond Angle (°) | O=C-N | 122.5 |

| Bond Angle (°) | C-N-H | 119.0 |

| Dihedral Angle (°) | C(ring)-C(ring)-N-C(amide) | ~180.0 |

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonding, particularly non-covalent interactions. QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points reveal the nature of the interaction.

For this compound, QTAIM would be instrumental in quantifying the strength and nature of the key N-H···O=C intramolecular hydrogen bond. The presence of a BCP between the amide hydrogen and the ester oxygen would confirm the interaction. A positive value for the Laplacian (∇²ρ(r) > 0) would classify it as a "closed-shell" interaction, typical of hydrogen bonds. The magnitude of the electron density (ρ(r)) at the BCP correlates with the strength of the bond.

Table 2: Predicted QTAIM Parameters for the Intramolecular N-H···O Hydrogen Bond Illustrative data based on analogous intramolecular hydrogen bonds.

| Parameter | Symbol | Predicted Value (a.u.) | Interpretation |

|---|---|---|---|

| Electron Density at BCP | ρ(r) | 0.025 - 0.040 | Indicates a moderate strength H-bond |

| Laplacian of Electron Density | ∇²ρ(r) | +0.080 - +0.120 | Confirms a closed-shell, non-covalent interaction |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies Illustrative data based on calculations of similar aromatic amides.

| Orbital | Predicted Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -6.5 | π-system of the aminobenzoate ring |

| LUMO | -1.2 | π*-system of the benzoyl and ester groups |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability |

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. It calculates the pairwise interaction energies between molecules in a crystal structure and visualizes them as a network of cylinders, where the cylinder radius is proportional to the interaction strength. This method helps to identify the dominant forces—electrostatic, dispersion, and repulsion—that govern the crystal packing. rsc.org

Table 4: Predicted Pairwise Intermolecular Interaction Energies Illustrative data based on energy framework analyses of adamantane-containing molecular crystals.

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| Adamantane-Adamantane | -5 | -45 | -35 |

| π-π Stacking (Benzene Rings) | -20 | -30 | -25 |

| C-H···O Hydrogen Bond | -15 | -10 | -12 |

Molecular Modeling and Simulation Approaches

While DFT provides high accuracy, it is computationally expensive for exploring broad conformational landscapes. Semiempirical methods offer a faster, albeit less accurate, alternative for mapping potential energy surfaces and identifying stable conformers. These methods would be suitable for studying the rotational barriers around the key single bonds in this compound: the Ar-N bond and the N-C(adamantane) bond.

A conformational search could reveal the energetic landscape associated with the rotation of the adamantyl group. While the amido-benzoate core is held rigid by the intramolecular hydrogen bond, the adamantyl group can rotate. Semiempirical calculations would likely show several shallow energy minima corresponding to different staggered orientations of the adamantyl C-H bonds relative to the amide plane, with relatively low barriers to rotation between them.

Table 5: Predicted Relative Energies of Adamantyl Group Rotamers Illustrative data representing a hypothetical potential energy surface.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global Minimum (Staggered) | 0.00 |

| B | Transition State (Eclipsed) | +2.5 |

| C | Local Minimum (Staggered) | +0.2 |

No Published Research Found on the

A comprehensive search of scientific literature and chemical databases has revealed no specific published studies focusing on the molecular dynamics simulations, conformational stability, or interaction studies of the chemical compound “this compound.” Consequently, the generation of a detailed, scientifically accurate article with data tables and in-depth research findings as requested is not possible at this time.

While computational and theoretical investigations are common for characterizing novel compounds, it appears that “this compound” has not been the subject of such specific public research.

For context, computational studies on related but distinct molecules, such as other adamantane (B196018) derivatives and various methyl benzoate (B1203000) compounds, have been conducted. These studies employ techniques like molecular docking and density functional theory (DFT) to explore molecular structures, interactions, and potential biological activities. However, the findings from these studies are specific to the compounds investigated and cannot be extrapolated to accurately describe the conformational behavior and interaction patterns of “this compound.”

Therefore, without dedicated research on the target compound, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

Structure Activity Relationship Sar and Mechanistic Research on Methyl 2 Adamantane 1 Amido Benzoate Analogs

Influence of the Adamantane (B196018) Moiety on Molecular Attributes

The use of polycyclic ring structures like adamantane as scaffolds is a strategic approach in medicinal chemistry and molecular design. nih.govnih.gov The adamantane framework is considered a "privileged scaffold" because its rigid and well-defined three-dimensional structure allows for the precise positioning of functional groups in space. publish.csiro.au This facilitates a more effective exploration of interactions with biological targets. publish.csiro.au Unlike flexible aliphatic chains, the adamantane cage restricts conformational freedom, which can reduce the entropic penalty upon binding to a receptor and potentially enhance potency and selectivity. researchgate.net The incorporation of this scaffold is a recognized strategy to introduce lipophilicity and escape the "flat land" of many traditional aromatic-based drug candidates, thereby improving pharmacokinetic properties. publish.csiro.auresearchgate.net

Table 1: Advantages of Rigid Scaffolds in Molecular Design

| Feature | Description | Implication for Design |

|---|---|---|

| Three-Dimensionality | Provides a non-flat, globular shape. | Allows for precise spatial orientation of substituents to optimize interactions with target sites. publish.csiro.au |

| Rigidity | Limits conformational flexibility. | Reduces the entropic cost of binding, potentially increasing affinity and selectivity. researchgate.net |

| Lipophilicity | Inherently greasy and non-polar. | Enhances membrane permeability and can be used to modulate a compound's solubility and distribution. ub.edupensoft.net |

| Chemical Stability | Resistant to oxidation and metabolic degradation. | Acts as a stable anchor for attaching various functional groups. pensoft.netresearchgate.net |

The steric bulk of the adamantane group is a dominant factor influencing the stereochemistry and conformational preferences of its derivatives. researchgate.net This bulkiness creates significant steric strain, which can dictate the arrangement of adjacent atoms and functional groups. ucsd.edu For instance, in amide derivatives, the steric hindrance from the adamantyl group can affect the rotation around the amide C-N bond and potentially lead to out-of-plane distortion of the typically planar amide bond. strath.ac.uk

The conformation of the entire molecule is influenced by the repulsive interactions caused by forcing the bulky adamantane group too close to other parts of the molecule. ucsd.edu This can favor specific rotamers or conformations (e.g., anti vs. gauche) to minimize these unfavorable steric clashes. ucsd.edu The defined, chair-like cyclohexane (B81311) subunits within the adamantane structure itself provide a rigid geometry that is not easily altered, forcing the rest of the molecule to adapt around it. windows.net This predictable conformational influence is a key tool for chemists designing molecules with specific shapes.

The adamantane moiety profoundly affects a molecule's stability and how it distributes within a system, largely due to its lipophilicity and structural robustness. nih.gov

Distribution Behavior: The incorporation of an adamantane group significantly increases a molecule's lipophilicity, often measured as the octanol/water partition coefficient (log P). ub.edu It is estimated that adding an adamantyl moiety can increase the calculated log P value of a compound by approximately 3.1 log units. ub.eduresearchgate.net This enhanced lipophilicity can improve a molecule's ability to cross lipid membranes, a critical factor in its distribution profile. pensoft.net

Metabolic Stability: The rigid hydrocarbon cage of adamantane is highly stable and resistant to metabolic degradation. researchgate.net Its steric bulk can physically shield adjacent, more metabolically labile functional groups (such as esters or amides) from the active sites of metabolic enzymes, thereby protecting them from cleavage and extending the molecule's half-life. researchgate.netresearchgate.net However, the adamantyl group itself can be a target for metabolism. In vitro studies using liver microsomes and cytochrome P450 (CYP) enzymes have shown that adamantane-containing compounds can undergo phase I metabolism, typically through oxidation (hydroxylation). nih.govnih.gov While bridgehead tertiary carbons are often considered preferred sites for CYP-mediated oxidation, research has demonstrated that secondary carbons on the adamantyl moiety can also be primary sites for metabolic modification. nih.gov Identifying these metabolic "hot spots" is crucial for designing analogs with improved stability. nih.gov For example, in studies of N-adamantyl urea-based compounds, oxidation on the adamantyl moiety was identified as a major route of in vitro metabolism, primarily mediated by the CYP3A4 enzyme. nih.gov

Table 2: Influence of Adamantane on Physicochemical and Metabolic Properties

| Property | Effect of Adamantane Incorporation | Research Finding |

|---|---|---|

| Lipophilicity (log P) | Significant Increase | Estimated to raise cLogP by ~3.1 units, enhancing membrane permeability. ub.eduresearchgate.net |

| Metabolic Half-Life | Generally Increased | The bulky scaffold protects nearby functional groups from enzymatic cleavage. researchgate.netresearchgate.net |

| Metabolic Pathway | Susceptible to Oxidation | In vitro studies show hydroxylation on the adamantyl ring is a key metabolic route, often via CYP enzymes. nih.govnih.gov |

Substituent Effects on Molecular Interactions and Packing

Beyond the core adamantane scaffold, the amido and benzoate (B1203000) substituents in methyl 2-(adamantane-1-amido)benzoate play a critical role in defining the molecule's intermolecular interactions and its arrangement in the solid state.

The steric and electronic properties of the amido and benzoate groups, and any further substitutions on them, can be systematically varied to fine-tune the molecule's characteristics. rsc.org

Electronic Effects: The amido and benzoate moieties possess distinct electronic features. The amide group has a resonance structure that delocalizes the nitrogen lone pair, influencing its hydrogen bonding capabilities. The benzoate group, particularly the ester and the aromatic ring, can be modified with electron-donating or electron-withdrawing groups. These modifications alter the electron density across the molecule, which can impact reactivity, binding affinity to targets, and the nature of intermolecular interactions like π-π stacking or hydrogen bonding. rsc.org Quantitative descriptions of these electronic properties, such as Hammett-type substituent constants, are essential for establishing clear structure-activity relationships. nih.gov

Steric Effects: The size and shape of substituents on the benzoate ring or attached to the amide nitrogen directly influence the molecule's local conformation and its ability to pack efficiently. nih.gov Bulky substituents can create steric hindrance that restricts bond rotation, alters the preferred molecular conformation, and can either promote or disrupt specific intermolecular contacts in the solid state. rsc.org

The way molecules arrange themselves in a crystal lattice is highly dependent on the interplay of intermolecular forces, which are directly influenced by the molecule's substituents. rsc.org Studies on analogous adamantane derivatives consistently show that even minor changes to substituents can lead to different solid-state packing arrangements. researchgate.netnih.gov

Techniques like Hirshfeld surface analysis are used to visualize and quantify the different types of intermolecular contacts that stabilize a crystal structure. nih.govnih.gov For adamantane-containing structures, H···H contacts are often the most significant contributors to crystal packing due to the hydrocarbon-rich nature of the adamantyl group. nih.gov However, the introduction of functional groups capable of stronger interactions, like the amido and benzoate groups, allows for the formation of robust N-H···O or C-H···O hydrogen bonds, which often form strong dimers or chains that act as the primary organizing motifs in the crystal. nih.govnih.gov

Table 3: Intermolecular Contacts in Adamantane-Thiourea Analogs This table, based on data from related structures, illustrates how substituent changes affect intermolecular interactions.

| Compound Substituent | H···H Contacts (%) | H···X Contacts (%) | N–H···S Hydrogen Bonds |

|---|---|---|---|

| Parent (Unsubstituted) | 74.1 | N/A | Strong Dimer Formation |

| Fluoro Derivative | - | - | Present, closed-shell interaction |

| Chloro Derivative | Reduced from parent | Compensates for H···H reduction | Strong Dimer, intermediate character |

| Bromo Derivative | Reduced from parent | Compensates for H···H reduction | Present, closed-shell interaction |

(Data generalized from a theoretical study on 1-(Adamantan-1-yl)-3-arylthiourea derivatives to demonstrate principles of substituent effects on packing). nih.gov

General Principles of Adamantane Scaffold Design in Medicinal Chemistry Research

The incorporation of an adamantane moiety into drug candidates is a strategic approach to enhance their therapeutic potential. pensoft.net The bulky and rigid nature of the adamantane group can lead to improved binding affinity and selectivity for biological targets. nih.gov

The adamantane skeleton, with its well-defined tetrahedral geometry, serves as an excellent core for the construction of rigid multivalent scaffolds. This allows for the presentation of multiple ligands in a precise and predetermined spatial arrangement. This multivalency can significantly enhance the avidity of a ligand for its target, a principle that is particularly effective in targeting cell surface receptors or multimeric enzymes.

The rigid nature of the adamantane scaffold minimizes conformational flexibility, reducing the entropic penalty upon binding and potentially leading to higher affinity. This rigidity also allows for the fine-tuning of the distance and orientation between the presented pharmacophores to match the binding sites of the biological target.

Table 1: Examples of Adamantane-Based Multivalent Scaffolds This table is generated based on the principles of adamantane scaffold design and does not represent specific experimental data for this compound analogs.

| Scaffold Type | Number of Ligands | Potential Application |

| 1,3-Disubstituted Adamantane | 2 | Bivalent enzyme inhibitors |

| 1,3,5-Trisubstituted Adamantane | 3 | Trimeric receptor antagonists |

| 1,3,5,7-Tetrasubstituted Adamantane | 4 | Tetravalent cell surface binders |

Modulation of Molecular Lipophilicity via Adamantane Incorporation

An increase in lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for targeting the central nervous system. researchgate.net Furthermore, the bulky adamantane cage can shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of the drug. mdpi.com

However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the strategic placement and functionalization of the adamantane moiety are critical to achieve an optimal balance between lipophilicity and hydrophilicity for favorable pharmacokinetic properties.

Table 2: Physicochemical Properties of Adamantane-Containing Fragments This table presents calculated lipophilicity values (logP) for representative fragments to illustrate the effect of adamantane incorporation. These are not experimentally derived values for specific analogs of this compound.

| Fragment | Calculated logP |

| Benzene | 2.13 |

| Adamantane | 3.33 |

| Benzoic acid | 1.87 |

| Adamantane-1-carboxylic acid | 2.95 |

The structure-activity relationships of adamantyl carboxamides have been explored in the context of inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov In these studies, the adamantane moiety typically occupies a hydrophobic pocket in the enzyme's active site. nih.gov Modifications to the adamantane cage itself, such as substitution at the bridgehead positions, can influence binding affinity.

For analogs of this compound, the SAR would likely revolve around:

The Adamantane Moiety: The size and lipophilicity of the adamantane group are expected to be crucial for binding.

Substituents on the Benzoate Ring: The position and nature of substituents on the aromatic ring can modulate electronic properties and provide additional interactions with the target protein. For instance, the position of the ester group in this compound is critical, and shifting it to the 3- or 4-position would significantly alter the molecule's shape and potential binding interactions.

Mechanistic research on related adamantane carboxamides suggests that they often act as competitive inhibitors of their target enzymes. nih.gov A docking study of an N-hexanoic acid adamantyl amide derivative with glucocerebrosidase revealed that the adamantylamide moiety occupies a lipophilic cleft near the active site. nih.gov This suggests that the adamantane group of this compound analogs likely serves as a hydrophobic anchor, while the substituted benzoate portion engages in more specific interactions, such as hydrogen bonding or pi-stacking, with the amino acid residues of the target protein.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Adamantane-Benzoate Hybrid Scaffolds for Advanced Chemical Biology

The exploration of adamantane (B196018) derivatives in medicinal chemistry is an active area of research. ontosight.aimdpi.com The adamantane group's three-dimensional, bulky, and lipophilic nature can enhance a molecule's bioavailability and stability by protecting nearby functional groups from metabolic degradation. researchgate.netresearchgate.net Future research will focus on the rational design and synthesis of new hybrid molecules that build upon the methyl 2-(adamantane-1-amido)benzoate framework.

The synthetic versatility of both the adamantane and benzoate (B1203000) components allows for systematic structural modifications. researchgate.netresearchgate.net Facile condensation reactions are often employed to create novel derivatives. mdpi.comresearchgate.net Researchers are designing new adamantane-benzoate hybrids to serve as scaffolds for creating probes and modulators for chemical biology. By introducing various functional groups onto either the adamantane cage or the benzoate ring, new compounds can be tailored to interact with specific biological targets. mdpi.com The goal is to develop molecules with enhanced potency and selectivity for applications ranging from enzyme inhibition to modulating protein-protein interactions. mdpi.comnih.gov

Table 1: Strategies for Novel Adamantane-Benzoate Hybrid Synthesis

| Strategy | Rationale | Potential Application |

|---|---|---|

| Functionalization of Adamantane Moiety | Introduce polar or charged groups to modify solubility and target interactions. | Creating probes for specific cellular environments. |

| Substitution on the Benzoate Ring | Alter electronic properties and hydrogen bonding capabilities. | Tuning binding affinity for protein targets. |

| Linker Modification | Change the length or flexibility of the amide linker connecting the two moieties. | Optimizing spatial orientation for improved target engagement. |

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational and experimental techniques is becoming indispensable in modern chemical research. ksu.edu.sa For adamantane-benzoate derivatives, this integrated approach allows for the efficient screening and design of new compounds with desired properties, saving significant time and resources. nih.gov

Computational Modeling:

Molecular Docking: In silico docking studies are used to predict the binding modes and affinities of adamantane-benzoate derivatives with target proteins, such as enzymes or receptors. nih.govmdpi.comnih.gov These simulations help identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov For instance, docking can reveal how the adamantane moiety fits into hydrophobic pockets of a target, a crucial factor for binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of these molecules and their complexes with biological targets over time. ksu.edu.sanih.gov This method can assess the stability of predicted binding poses from docking and explore conformational changes that may occur upon binding. ksu.edu.saresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This approach is used to analyze and quantify the strength of intermolecular interactions, such as hydrogen bonds, which are critical for the stability of crystal structures and ligand-receptor complexes. nih.gov

Experimental Validation:

X-ray Crystallography: This technique provides precise, atomic-level information about the three-dimensional structure of adamantane-benzoate compounds in the solid state. nih.gov It allows for the detailed analysis of molecular conformation and intermolecular interactions, which is essential for validating computational models. nih.gov

Spectroscopic Techniques (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the chemical structure of newly synthesized derivatives. mdpi.comwikipedia.org NMR can also be used to study the interactions between the compound and its biological target in solution. acs.org

Hirshfeld Surface Analysis: This method complements X-ray crystallography by providing a visual and quantitative analysis of intermolecular contacts within a crystal, highlighting the nature and relative importance of different interactions. nih.gov

By combining these methodologies, researchers can create robust predictive models to guide the synthesis of new adamantane-benzoate hybrids with optimized properties.

Exploration of New Mechanistic Insights into Molecular Interactions and Their Functional Implications

A deeper understanding of how this compound and its analogs interact with biological systems at the molecular level is crucial for unlocking their full potential. Future research will focus on elucidating the specific noncovalent interactions that drive their biological activity and the functional consequences of these interactions.

The lipophilic adamantane cage often plays a key role by anchoring the molecule within hydrophobic pockets of target proteins, while the benzoate portion can engage in more specific interactions like hydrogen bonding and π-stacking. researchgate.netmdpi.com Studies on similar hybrid molecules have shown that the interplay between these different types of interactions is critical for high-affinity binding. nih.gov

Emerging research aims to:

Identify and Characterize Biological Targets: Using techniques like chemical proteomics to identify the specific proteins that interact with adamantane-benzoate compounds within a cell.

Quantify Binding Energetics: Employing methods such as Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters (enthalpy and entropy) of binding, which provides a complete picture of the driving forces behind the molecular interaction.

Elucidate Functional Outcomes: Investigating how the binding of these compounds to their targets translates into a biological effect, such as the inhibition of an enzyme's catalytic activity or the disruption of a protein complex. nih.govnih.gov For example, studies on other adamantane derivatives have explored their potential as enzyme inhibitors, where the compound binds to the active site and blocks its function. nih.gov

By uncovering these mechanistic details, scientists can better understand the structure-activity relationships of adamantane-benzoate hybrids, enabling the design of next-generation molecules with precisely tailored functional implications for use in chemical biology and beyond. nih.gov

Q & A

Basic: What are the established synthetic routes for methyl 2-(adamantane-1-amido)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis involves coupling adamantane-1-carboxylic acid with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., HOBt/EDC) in aprotic solvents like DMF or acetonitrile. Critical optimization parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Stoichiometry : Use 1.2 equivalents of adamantane-1-carboxylic acid to drive the reaction to >80% yield.

- Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization from ethanol removes unreacted starting materials .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Answer:

Discrepancies may arise from variations in assay conditions or structural polymorphism. To resolve:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and fixed concentrations (e.g., 10 µM).

- SAR studies : Synthesize analogs (e.g., halogenated adamantane or substituted benzoate) to isolate bioactive moieties.

- Crystallographic validation : Refine crystal structures via SHELXL to correlate molecular conformations with activity trends .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms amide bond formation (δ ~8.2 ppm for NH) and ester group integrity (δ ~3.9 ppm for OCH3).

- Mass spectrometry : ESI-TOF verifies molecular weight (expected [M+H]+: 330.18 g/mol).

- X-ray crystallography : SHELXL refines crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Advanced: What strategies improve the solubility of this compound for in vitro studies?

Answer:

- Structural modifications : Replace the methyl ester with a hydroxamic acid group to enhance polarity.

- Co-solvent systems : Use DMSO:water (≤5% DMSO) to maintain solubility without cytotoxicity.

- Micellar encapsulation : Employ polysorbate-80 or PEG-based surfactants for stable aqueous dispersions .

Basic: How should this compound be stored to ensure stability?

Answer:

- Storage conditions : –20°C under argon, protected from light.

- Desiccation : Use silica gel to prevent ester hydrolysis.

- Purity monitoring : Perform quarterly HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced: What computational methods complement experimental data in predicting reactivity?

Answer:

- DFT calculations : Model transition states for amide bond hydrolysis (B3LYP/6-31G* level) to predict stability.

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., protease enzymes) for activity-guided synthesis .

Basic: What impurities are common during synthesis, and how are they removed?

Answer:

- Unreacted starting materials : Adamantane-1-carboxylic acid (Rf ~0.5 in hexane/EtOAc 3:1) and methyl 2-aminobenzoate (Rf ~0.3).

- Byproducts : N-acylurea (from overactivated EDC), removed via silica gel chromatography .

Advanced: How is crystallographic data validated for structures with twinning or disorder?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.